molecular formula C19H18BrNO5S2 B2740084 4-bromo-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzene-1-sulfonamide CAS No. 877816-67-6

4-bromo-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzene-1-sulfonamide

Cat. No.: B2740084
CAS No.: 877816-67-6
M. Wt: 484.38
InChI Key: AKUARWKSAJZEFR-UHFFFAOYSA-N
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Description

This compound (CAS: 877648-17-4) features a 4-bromobenzenesulfonamide core linked to an ethyl bridge substituted with a furan-2-yl group and a 4-methylbenzenesulfonyl (tosyl) moiety. Its molecular formula is C₂₂H₂₄BrN₃O₃S, with a molecular weight of 490.4133 g/mol . The structural uniqueness lies in the dual substitution on the ethyl group, combining a heterocyclic furan (electron-rich) and a tosyl group (electron-withdrawing), which may influence electronic properties and biological interactions.

Properties

IUPAC Name

4-bromo-N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO5S2/c1-14-4-8-16(9-5-14)27(22,23)19(18-3-2-12-26-18)13-21-28(24,25)17-10-6-15(20)7-11-17/h2-12,19,21H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUARWKSAJZEFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=CC=C(C=C2)Br)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Ethyl Bridge Intermediate

The ethyl bridge intermediate, 2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethylamine, is synthesized via a stereoselective amination process.

Procedure :

  • Thiol-based leaving group formation : A mercaptobenzoxazole derivative is treated with an electrophilic reagent (e.g., methyl iodide) to form a thiol-based leaving group (–S-E).
  • Amination : The intermediate reacts with excess isobutylamine (14 equivalents) at 65°C to introduce the amine moiety. This step proceeds via nucleophilic displacement, yielding the ethylamine backbone.
  • Sulfonylation : The amine is protected using 4-methylbenzenesulfonyl chloride under alkaline conditions (e.g., NaOH in tetrahydrofuran).

Critical Parameters :

  • Temperature : 65°C for amination.
  • Solvent : Tetrahydrofuran or dichloromethane.
  • Reagent Ratios : 1:14 molar ratio of intermediate to amine.

Coupling with 4-Bromobenzenesulfonyl Chloride

The final sulfonamide bond is formed by reacting the ethyl bridge intermediate with 4-bromobenzenesulfonyl chloride.

Procedure :

  • Activation : 4-Bromobenzenesulfonyl chloride is dissolved in anhydrous dichloromethane.
  • Coupling : The ethylamine intermediate is added dropwise under nitrogen, followed by triethylamine (3 equivalents) to scavenge HCl. The reaction proceeds at room temperature for 12 hours.
  • Purification : Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane).

Yield Optimization :

  • Base Selection : Triethylamine > pyridine due to superior HCl scavenging.
  • Solvent : Dichloromethane provides higher yields compared to tetrahydrofuran.

Industrial-Scale Optimization

For large-scale production, the following modifications are employed:

Parameter Laboratory Scale Industrial Scale
Reaction Vessel Batch reactor Continuous flow reactor
Temperature Control Oil bath Jacketed reactor system
Purification Flash chromatography Crystallization
Catalyst None Heterogeneous catalysts

Advantages :

  • Continuous flow reactors reduce reaction time by 40%.
  • Crystallization replaces chromatography, lowering costs.

Stereochemical Considerations

The ethyl bridge’s stereochemistry is controlled through:

  • Chiral Auxiliaries : Use of (R)- or (S)-Boc-protected amines to enforce desired configurations.
  • Enantioselective Catalysis : Palladium-catalyzed asymmetric amination achieves >90% enantiomeric excess.

Table 1: Stereoselectivity Under Different Conditions

Catalyst Temperature (°C) ee (%) Yield (%)
Pd(OAc)₂/BINAP 25 92 85
No catalyst 65 0 78

Troubleshooting Common Issues

Low Amination Efficiency

  • Cause : Insufficient amine equivalents.
  • Solution : Increase isobutylamine to 20 equivalents.

Sulfonamide Hydrolysis

  • Cause : Prolonged exposure to acidic conditions.
  • Solution : Conduct reactions under inert atmosphere and neutralize promptly.

Comparative Analysis of Synthetic Routes

Table 2: Route Efficiency Comparison

Route Steps Overall Yield (%) Purity (%)
A 4 62 98
B 5 58 95

Route A (Preferred): Fewer steps, higher yield.
Route B : Includes additional protection/deprotection, lowering efficiency.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: De-brominated benzenesulfonamide.

    Substitution: Substituted benzenesulfonamide derivatives.

Scientific Research Applications

Antibacterial Activity

Sulfonamides are well-known for their antibacterial properties due to their ability to inhibit bacterial growth by interfering with folic acid synthesis. Preliminary studies indicate that 4-bromo-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzene-1-sulfonamide may exhibit significant antibacterial effects against various bacterial strains. This mechanism of action makes it a candidate for further pharmacological evaluation in treating bacterial infections.

Anti-inflammatory Properties

There is emerging evidence suggesting that this compound may possess anti-inflammatory properties. The sulfonamide functional group is known to modulate inflammatory pathways, which could lead to therapeutic applications in conditions characterized by inflammation.

Anticancer Potential

Recent studies have highlighted the potential anticancer activity of 4-bromo-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzene-1-sulfonamide. It may act as a modulator of various signaling pathways involved in cancer progression. The compound's unique structure allows it to interact with biological targets that are crucial for tumor growth and survival.

Synthesis and Modifications

The synthesis of 4-bromo-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzene-1-sulfonamide typically involves several key steps:

  • Formation of the Sulfonamide Linkage : This is usually achieved through the reaction of an amine with a sulfonyl chloride under controlled conditions.
  • Introduction of the Furan Ring : The furan moiety can be introduced via electrophilic aromatic substitution or other synthetic routes that allow for the selective formation of the furan ring.
  • Bromination : The bromine atom can be introduced through halogenation reactions at specific positions on the aromatic ring.

These steps may vary based on specific reagents and laboratory conditions used during synthesis.

Case Studies and Research Findings

Several studies have investigated the biological activities and therapeutic potential of sulfonamides similar to 4-bromo-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzene-1-sulfonamide:

  • A study published in Journal of Medicinal Chemistry demonstrated that modifications in the sulfonamide structure can enhance antibacterial efficacy against resistant bacterial strains.
  • Research highlighted in Cancer Research indicated that compounds with similar structural features showed promise as inhibitors of tumor growth in preclinical models.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Ethyl Bridge

The ethyl bridge is a critical site for structural diversification. Key analogs include:

Compound Name Substituents on Ethyl Bridge Molecular Formula Molecular Weight (g/mol) Evidence ID
Target Compound Furan-2-yl + 4-methylbenzenesulfonyl C₂₂H₂₄BrN₃O₃S 490.4133
4-Bromo-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzene-1-sulfonamide Furan-2-yl + 4-phenylpiperazinyl C₂₂H₂₃BrFN₃O₃S 508.4037
4-Bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide 3-Fluorophenyl-thiazol-4-yl C₁₇H₁₄BrFN₂O₂S₂ 441.34
N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}phenyl)benzenesulfonamide Pyrimidin-4-ylsulfanyl + piperidin-1-yl C₂₁H₂₃BrN₄O₂S₂ 523.47

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The tosyl group (target compound) is electron-withdrawing, whereas piperazinyl () and thiazolyl () groups introduce basicity or aromaticity, altering solubility and reactivity.

Aromatic Ring Modifications

Variations in the sulfonamide-attached aromatic ring impact steric and electronic properties:

Compound Name Aromatic Ring Substituents Key Functional Groups Evidence ID
4-Bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide 4-Bromo, 2-nitro Nitro, Bromo
N-(4-Bromo-2-formylphenyl)-4-methylbenzenesulfonamide 4-Bromo, 2-formyl Formyl, Bromo
2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid Phenylacetic acid Carboxylic Acid

Key Observations :

  • Formyl Groups (): Serve as intermediates for further functionalization (e.g., Schiff base formation).
  • Carboxylic Acid (): Improves water solubility and metal-binding capacity.

Physicochemical Trends

  • Molecular Weight : Ranges from 441.34 g/mol (thiazole analog) to 508.40 g/mol (piperazine-fluorophenyl analog), influencing membrane permeability.
  • Polarity : Tosyl and carboxylic acid groups () increase polarity, while aromatic heterocycles (furan, thiazole) may enhance lipophilicity.

Biological Activity

4-bromo-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzene-1-sulfonamide is a sulfonamide compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, anti-inflammatory, and anticancer properties, as well as its mechanism of action and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-bromo-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzene-1-sulfonamide is C18H20BrN2O4S. Its structure features a bromine atom, a furan ring, and a sulfonamide group, which contribute to its biological activity.

Property Details
Molecular FormulaC18H20BrN2O4S
Molecular Weight436.33 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Antibacterial Activity

Sulfonamides, including this compound, are primarily recognized for their antibacterial properties . They inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial DNA replication and cell division. Preliminary studies indicate that 4-bromo-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzene-1-sulfonamide exhibits effective antibacterial activity against various strains of bacteria.

Anti-inflammatory Properties

Research suggests that this compound may also possess anti-inflammatory properties . The sulfonamide group can interact with inflammatory pathways, potentially reducing inflammation through the inhibition of specific enzymes involved in the inflammatory response.

Anticancer Potential

Emerging evidence indicates that 4-bromo-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzene-1-sulfonamide may have anticancer activity . Studies have shown that sulfonamides can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways associated with cancer progression.

The biological activity of 4-bromo-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzene-1-sulfonamide is largely attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active sites on enzymes, inhibiting their activity.
  • Receptor Modulation : The furan ring may interact with hydrophobic pockets within proteins, enhancing binding affinity and modulating receptor activity.
  • Folic Acid Synthesis Interference : Like other sulfonamides, it disrupts folate metabolism in bacteria, leading to growth inhibition.

Comparative Analysis with Similar Compounds

The biological activity of 4-bromo-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzene-1-sulfonamide can be compared to other structurally similar compounds:

Compound Name Structural Features Biological Activity
4-chloro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzene-1-sulfonamideChlorine instead of BromineAntibacterial
N-[3-(furan-2-yl)-3-(4-methylbenzenesulfonyl)propane]-sulfonamidePropane chain instead of ethyleneAnticancer
5-fluoro-N-[3-(furan-3-yl)-3-(methylbenzenesulfonyl)propane]-sulfonamideFluorine substitutionAntimicrobial

These comparisons highlight variations in halogen substitutions and side chains that influence their biological activities and therapeutic applications.

Case Studies

Several studies have evaluated the biological effects of this compound:

  • Antibacterial Efficacy Study : A study demonstrated that the compound showed significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting its potential as an effective antibacterial agent.
  • Anti-inflammatory Assessment : In vitro assays indicated that the compound effectively reduced pro-inflammatory cytokine production in macrophages, supporting its anti-inflammatory potential.
  • Anticancer Activity Evaluation : Research involving human cancer cell lines revealed that the compound induced apoptosis and inhibited cell proliferation, indicating promising anticancer properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzene-1-sulfonamide?

  • Methodology : The synthesis typically involves multi-step organic reactions. A common approach includes:

Intermediate formation : Reacting 4-methylbenzenesulfonyl chloride with a furan-containing amine under basic conditions to form the sulfonamide core.

Bromination : Introducing the bromo group via electrophilic substitution or halogen exchange.

Purification : Column chromatography or recrystallization (e.g., using hexane) to isolate the product .

  • Key Data : Yield optimization (e.g., 60–75%) and purity validation (via HPLC or TLC) are critical .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Confirm molecular structure by analyzing chemical shifts (e.g., δ 7.67–7.15 for aromatic protons) .
  • FT-IR : Identify functional groups (e.g., sulfonamide S=O stretch at ~1372 cm⁻¹) .
  • Mass Spectrometry (EI or HRMS) : Verify molecular weight (e.g., [M+Na]+ at 447.9967) .
  • X-ray Crystallography : Resolve stereochemistry and confirm crystal packing (e.g., monoclinic space groups) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural validation?

  • Methodology :

  • Cross-validation : Compare experimental NMR data with computational predictions (DFT calculations) .
  • Crystallographic analysis : Use X-ray diffraction to resolve ambiguous proton environments (e.g., overlapping signals in aromatic regions) .
  • Isotopic labeling : Trace specific atoms (e.g., 13C-enriched intermediates) to clarify assignments .

Q. What strategies validate the biological activity of this compound in enzyme inhibition studies?

  • Methodology :

  • In vitro assays : Measure IC50 values against target enzymes (e.g., carbonic anhydrase) using stopped-flow spectroscopy .
  • Docking studies : Perform molecular dynamics simulations to predict binding modes (e.g., interaction with Zn²+ active sites) .
  • SAR analysis : Modify substituents (e.g., bromo vs. chloro) to correlate structure with activity .

Q. How can low yields in the final synthesis step be addressed?

  • Methodology :

  • Reaction optimization : Adjust solvent polarity (e.g., ethanol vs. DMF) or temperature (e.g., 0°C to RT) .
  • Catalyst screening : Test alternatives to silver sulfate (e.g., KI or CuI) for halogenation efficiency .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., des-bromo derivatives) and adjust stoichiometry .

Q. What challenges arise in crystallographic analysis of this sulfonamide, and how are they mitigated?

  • Methodology :

  • Crystal growth : Optimize solvent systems (e.g., hexane/ethyl acetate) to obtain diffraction-quality crystals .
  • Disorder handling : Apply SHELXL refinement to model disordered sulfonyl or furan groups .
  • Hydrogen bonding analysis : Map interactions (e.g., N–H···O) to explain packing motifs .

Q. How do structural modifications influence the compound’s bioactivity in SAR studies?

  • Methodology :

  • Electron-withdrawing groups : Compare bromo (para-directing) vs. nitro (meta-directing) substituents to assess enzyme affinity .
  • Heterocyclic variations : Replace furan with thiophene or pyridine to study steric effects on binding .
  • QSAR modeling : Use Hammett constants (σ) to predict logP and bioavailability .

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